2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
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Description
2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Impurities in Drug Development
Research on compounds like omeprazole, which shares structural motifs with the specified chemical, indicates the importance of understanding the synthesis and potential impurities in drug development. Novel methods for synthesizing pharmaceuticals like proton pump inhibitors underscore the relevance of precise chemical manipulation and identification of impurities that may affect drug safety and efficacy (Saini et al., 2019).
Enzyme Inhibition for Drug Interactions
The study of enzyme inhibitors, particularly those affecting the Cytochrome P450 isoforms, is crucial in understanding how drugs are metabolized and how drug-drug interactions occur. This research can guide the development of drugs with fewer side effects and interactions, which is relevant for compounds structurally related to the query chemical (Khojasteh et al., 2011).
Environmental Remediation
Compounds with specific functional groups, as mentioned in the query, may also find applications in environmental science, particularly in the degradation or transformation of pollutants. The use of enzymes and redox mediators in the treatment of organic pollutants illustrates how chemical compounds can enhance the degradation efficiency of persistent environmental contaminants (Husain & Husain, 2007).
Practical Synthesis in Chemical Production
Research into practical synthesis methods for key intermediates in drug manufacture, such as 2-Fluoro-4-bromobiphenyl, reflects the broader significance of advanced synthetic techniques in producing pharmaceuticals. These methods ensure efficiency, safety, and environmental sustainability in chemical production (Qiu et al., 2009).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-20-13-17(19-14-20)27(24,25)22-9-5-8-21(10-11-22)18(23)12-15-6-3-4-7-16(15)26-2/h3-4,6-7,13-14H,5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQHSEOJPGVOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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